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molecular formula C9H12O3 B8515851 Resorcinol acetone CAS No. 63451-37-6

Resorcinol acetone

Cat. No. B8515851
M. Wt: 168.19 g/mol
InChI Key: CUSQEGUGRNCRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399613

Procedure details

The procedure of Production Example 1 was repeated except that resorcinol was used in-place of the pyrogallol, to give a resorcinol-acetone condensate with a melting point of 170°-180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]1([CH:17]=CC=C(O)[C:11]=1O)[OH:10]>>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:11][C:9]([CH3:17])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1.CC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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